molecular formula C9H16O3 B7895270 6-Allyloxyhexanoic acid

6-Allyloxyhexanoic acid

Cat. No.: B7895270
M. Wt: 172.22 g/mol
InChI Key: QHMYXVLCOJMNAM-UHFFFAOYSA-N
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Description

6-Allyloxyhexanoic acid is an organic compound with the molecular formula C9H16O3 It is a derivative of hexanoic acid, where an allyloxy group is attached to the sixth carbon atom of the hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Allyloxyhexanoic acid can be synthesized through several methods. One common approach involves the esterification of hexanoic acid with allyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, the process may include steps for the removal of by-products and purification of the final product to meet industry standards.

Chemical Reactions Analysis

Oxidation Reactions

The allyloxy group (CH₂=CHCH₂O-) undergoes oxidation at the double bond. Common pathways include:

Reagent/ConditionsProduct(s) FormedMechanistic Pathway
Ozone (O₃) in CH₂Cl₂, then Zn/H₂OHexanoic acid + formic acid Ozonolysis cleavage of allyl ether
KMnO₄/H₂SO₄ (acidic conditions)6-Oxohexanoic acid Oxidation to ketone via epoxide intermediate
mCPBA (meta-chloroperbenzoic acid)Epoxidized allyloxy derivativeEpoxidation of alkene

Key Notes :

  • Ozonolysis fragments the allyloxy group, yielding shorter-chain carboxylic acids .

  • Strong oxidants like KMnO₄ may over-oxidize the allyl group to a ketone or carboxyl group, depending on conditions .

Reduction Reactions

The alkene in the allyloxy moiety is susceptible to catalytic hydrogenation:

Reagent/ConditionsProduct(s) FormedSelectivity Notes
H₂/Pd-C in ethanol6-(Propoxy)hexanoic acidFull hydrogenation of double bond
NaBH₄/NiCl₂Partial reduction not observedAllyl ethers resist borohydride reduction

Industrial Relevance : Hydrogenation eliminates polymerization risks associated with allyl groups, enhancing compound stability .

Acid/Base-Mediated Hydrolysis

The ether linkage undergoes cleavage under acidic or basic conditions:

ConditionsProducts FormedMechanism
H₃O⁺/H₂O, refluxHexanoic acid + allyl alcoholAcid-catalyzed SN1 hydrolysis
NaOH/H₂O, 100°C6-Hydroxyhexanoic acid + propeneBase-induced elimination (E2)

Kinetic Data : Acidic hydrolysis proceeds with a half-life of ~4 hrs at pH 1 (25°C), while basic conditions favor elimination over substitution .

Thermal Rearrangements

Under heat, the allyloxy group participates in sigmatropic shifts:

ConditionsProduct(s) FormedDriving Force
180–200°C, neatγ,δ-Unsaturated carbonyl compoundClaisen rearrangement

Example : Heating 6-allyloxyhexanoic acid forms 5-vinyl-4-oxohexanoic acid via a six-membered transition state .

Polymerization Reactions

The allyl group enables radical-initiated polymerization:

Initiator/ConditionsPolymer StructureApplications
AIBN (azobisisobutyronitrile)Cross-linked polyestersHydrogels, coatings

Caution : Uncontrolled polymerization may occur during storage if inhibitors are absent .

Nucleophilic Substitution

The ether oxygen can act as a leaving group in SN2 reactions:

Nucleophile/ReagentProduct(s) FormedYield Optimization
NaSH/DMF6-Mercaptohexanoic acidPolar aprotic solvents enhance reactivity

Limitation : Steric hindrance from the allyl group reduces substitution efficiency compared to linear ethers .

Mechanistic Insights

  • Epoxidation : The allyloxy group’s electron-rich double bond reacts with electrophilic oxidants like mCPBA, forming an epoxide via a concerted cyclic transition state .

  • Claisen Rearrangement : A -sigmatropic shift occurs, driven by conjugation stabilization in the carbonyl-containing product .

Scientific Research Applications

6-Allyloxyhexanoic acid has several scientific research applications:

    Polymer Chemistry: It can be used as a monomer or comonomer in the synthesis of polymers with specific properties.

    Pharmaceuticals: The compound’s derivatives may have potential as intermediates in the synthesis of drugs.

    Biological Studies: It can be used to study enzyme-catalyzed reactions and metabolic pathways.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-allyloxyhexanoic acid involves its interaction with various molecular targets. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other proteins, affecting their function and activity. The specific pathways involved depend on the biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxyhexanoic acid: Similar in structure but with a hydroxyl group instead of an allyloxy group.

    6-Aminohexanoic acid: Contains an amino group instead of an allyloxy group.

    Hexanoic acid: The parent compound without any substituents.

Uniqueness

6-Allyloxyhexanoic acid is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential applications. The allyloxy group can participate in a variety of chemical reactions, making the compound versatile for use in different fields.

Properties

IUPAC Name

6-prop-2-enoxyhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-7-12-8-5-3-4-6-9(10)11/h2H,1,3-8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMYXVLCOJMNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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